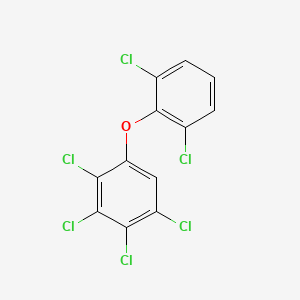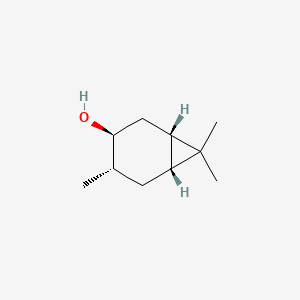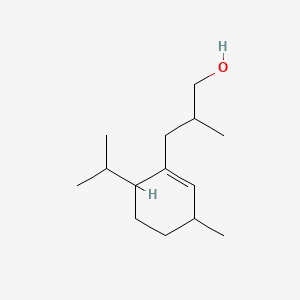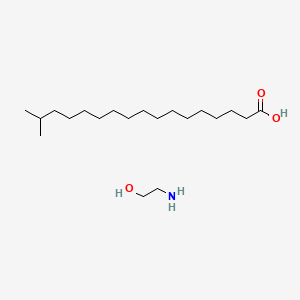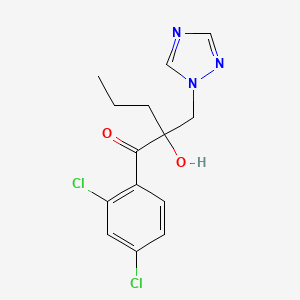
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a pentanone backbone, a dichlorophenyl group, a hydroxy group, and a triazole ring
Vorbereitungsmethoden
The synthesis of 1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentanone Backbone: The initial step involves the preparation of the pentanone backbone through a series of carbon-carbon bond-forming reactions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinated benzene derivatives.
Addition of the Hydroxy Group: The hydroxy group is typically added through nucleophilic substitution reactions, using appropriate alcohols or hydroxylating agents.
Incorporation of the Triazole Ring: The triazole ring is introduced through cyclization reactions involving azide and alkyne precursors under copper-catalyzed conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
Reduction: The carbonyl group in the pentanone backbone can be reduced to form an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The triazole ring can participate in cyclization reactions, forming fused ring systems with potential biological activity.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological activity and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- can be compared with other similar compounds, such as:
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethanol: This compound features an additional dioxolane ring, which may alter its chemical reactivity and biological activity.
This compound2-methylpropanoate: The presence of a methylpropanoate group introduces steric hindrance and may affect the compound’s binding interactions.
This compound3-phenylpropanoic acid: The phenylpropanoic acid moiety can enhance the compound’s solubility and bioavailability.
Eigenschaften
CAS-Nummer |
107659-06-3 |
|---|---|
Molekularformel |
C14H15Cl2N3O2 |
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-2-hydroxy-2-(1,2,4-triazol-1-ylmethyl)pentan-1-one |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-2-5-14(21,7-19-9-17-8-18-19)13(20)11-4-3-10(15)6-12(11)16/h3-4,6,8-9,21H,2,5,7H2,1H3 |
InChI-Schlüssel |
RRNMRANBOUWEBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CN1C=NC=N1)(C(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


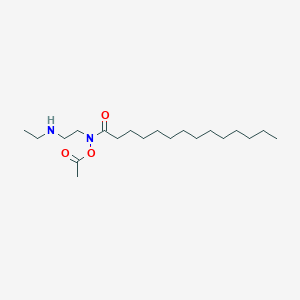

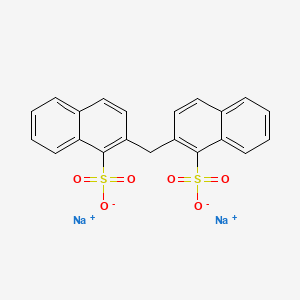
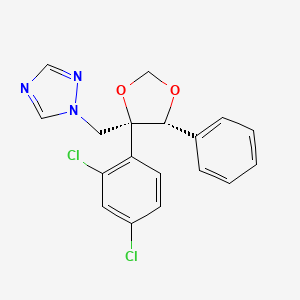
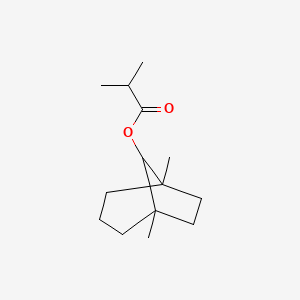
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)

